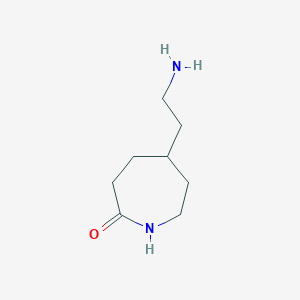
5-(2-Aminoethyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)azepan-2-one typically involves the ring-expansion reaction of a 4-substituted cyclohexanone. One common method includes the use of a chiral 1,3-azidopropanol derivative, which reacts with the ketone using BF3.OEt2 as a Lewis acid promoter . This reaction results in the formation of the lactam ring, which is subsequently converted into the desired compound through the removal of the chiral nitrogen substituent.
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis procedures. These methods are advantageous due to their efficiency and ability to produce the compound in large quantities. The process typically includes the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
5-(2-Aminoethyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of polymers and other materials.
作用機序
The mechanism of action of 5-(2-Aminoethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating biological processes by binding to active sites or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological functions .
類似化合物との比較
Similar Compounds
Azepan-2-one: A structurally similar compound with a six-membered ring.
3-(Acylamino)azepan-2-ones: These compounds have been discovered as stable chemokine inhibitors and anti-inflammatory agents.
Benzoazepines: These compounds contain a benzene ring fused to the azepine ring and exhibit different biological activities.
Uniqueness
5-(2-Aminoethyl)azepan-2-one is unique due to its seven-membered ring structure and the presence of an aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
5-(2-aminoethyl)azepan-2-one |
InChI |
InChI=1S/C8H16N2O/c9-5-3-7-1-2-8(11)10-6-4-7/h7H,1-6,9H2,(H,10,11) |
InChIキー |
XLLUQXJIYISGIO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NCCC1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


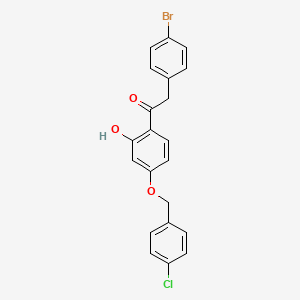
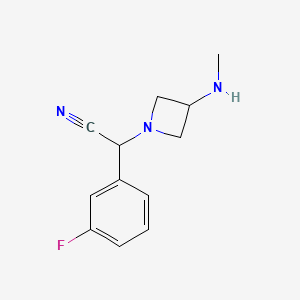
![5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole](/img/structure/B14863927.png)
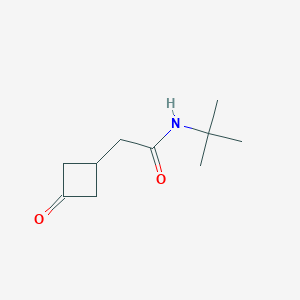
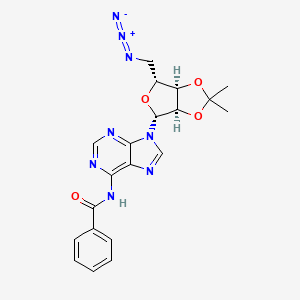
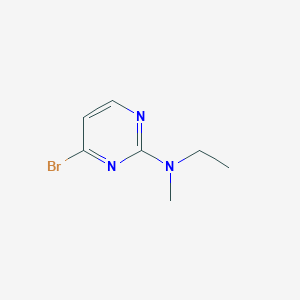

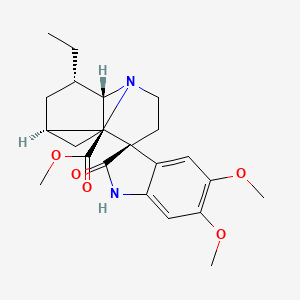
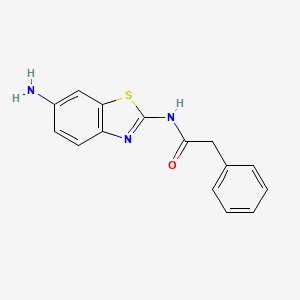

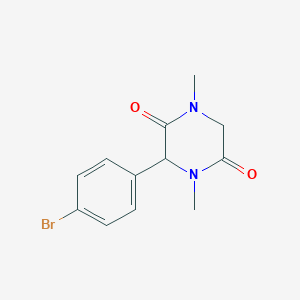
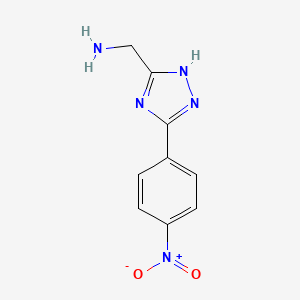
![(6,7,8,9-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanamine](/img/structure/B14863965.png)
![11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14863966.png)
